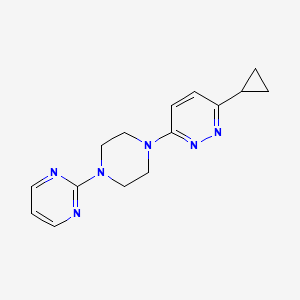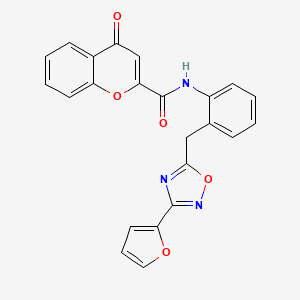![molecular formula C20H26N4O2S B2753652 5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-54-1](/img/structure/B2753652.png)
5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds like the one you mentioned often involves multi-step reactions. For instance, the synthesis of triazole derivatives typically involves the reaction of an azide with an alkyne in a [3+2] cycloaddition1. The synthesis of piperidine derivatives can involve various methods, including cyclization and multicomponent reactions2.Molecular Structure Analysis
The molecular structure of such compounds would likely involve the fusion of the triazole and piperidine rings, along with various substituents. The exact structure would depend on the specific substituents and their positions on the rings34.Chemical Reactions Analysis
The chemical reactions involving such compounds would depend on the specific substituents and their positions on the rings. Triazoles and piperidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions12.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Factors that could influence these properties include the nature and position of the substituents, the presence of polar or nonpolar groups, and the overall shape and size of the molecule3.Applications De Recherche Scientifique
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activities of triazole derivatives, including those structurally related to "5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol". These compounds have shown good to moderate activities against various test microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007), (Suresh, Lavanya, & Rao, 2016).
Anti-inflammatory Activities
Compounds with a similar structure have been evaluated for their anti-inflammatory activities. The study by Al-Omar et al. (2010) highlighted the synthesis of triazole derivatives and their evaluation for anti-inflammatory activity, demonstrating significant activity in this area. This suggests the potential utility of "5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" in the development of new anti-inflammatory drugs (Al-Omar et al., 2010).
Antitubercular Agents
Rishikesan et al. (2021) synthesized a novel series of analogues based on a core similar to "5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" and examined their potential as antitubercular agents. The study indicated that specific derivatives displayed significant activity against Mycobacterium tuberculosis H37Rv strain, highlighting the compound's potential use in treating tuberculosis (Rishikesan et al., 2021).
Safety And Hazards
The safety and hazards associated with such compounds would depend on their specific structure and properties. Some triazole and piperidine derivatives are used as drugs and have been tested for safety and efficacy12. However, others may be novel compounds with unknown safety profiles.
Orientations Futures
The future directions for research on such compounds could include the synthesis of new derivatives, testing of their biological activities, and investigation of their mechanisms of action12. Additionally, studies could explore their potential applications in various fields, such as medicine, agriculture, and materials science.
Please note that this is a general analysis based on the classes of compounds that “5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” belongs to, and not specific to the compound itself. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed.
Propriétés
IUPAC Name |
5-[(4-ethoxyphenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-3-16-21-20-24(22-16)19(25)18(27-20)17(23-12-6-5-7-13-23)14-8-10-15(11-9-14)26-4-2/h8-11,17,25H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWALJLPCQSRUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2753570.png)


![4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2753574.png)

![2-[(2-Ethyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2753578.png)
![3-(2-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2753580.png)


![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole](/img/structure/B2753585.png)


![N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2753589.png)
![1-(7-Chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2753591.png)